molecular formula C12H20ClN B3086342 (Butan-2-yl)(2-phenylethyl)amine hydrochloride CAS No. 1158745-95-9

(Butan-2-yl)(2-phenylethyl)amine hydrochloride

Cat. No. B3086342
CAS RN: 1158745-95-9
M. Wt: 213.75 g/mol
InChI Key: MXSMXKABBVLAET-UHFFFAOYSA-N
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Description

“(Butan-2-yl)(2-phenylethyl)amine hydrochloride” is a chemical compound with the molecular formula C12H20ClN . It is related to 2-Phenylethylamine, which is a biogenic aromatic amine .

Scientific Research Applications

Biogenic Amines in Food Analysis

Biogenic amines (BAs) are significant from a hygienic standpoint due to their implications in food poisoning episodes and their capacity to initiate various pharmacological reactions. The analysis of BAs is crucial because of their toxicity and as indicators of the freshness or spoilage of food. Among these, β-phenylethylamine, a structural analogue to (Butan-2-yl)(2-phenylethyl)amine, is of particular interest. High-performance liquid chromatography (HPLC) is frequently utilized for BA analysis, requiring derivatization techniques due to the low volatility and lack of chromophores in most BAs. This underscores the importance of accurate BA determination in ensuring food safety and quality (Önal, 2007).

Catabolism by Pseudomonas Species

Pseudomonas species can metabolize a wide range of biogenic amines as carbon and energy sources, showcasing their potential in bioremediation and biotechnological applications. The study of these catabolic pathways leads to the identification of genes, enzymes, transport systems, and regulators, highlighting the versatility of Pseudomonas species in biodegradation processes. This knowledge facilitates the design of genetically modified microbes for bioremediation, emphasizing the utility of understanding microbial catabolism of BAs (Luengo & Olivera, 2020).

Bio-inspired Adhesive Materials

The conjugation of catechol to chitosan, inspired by the adhesive proteins in mussels, represents a promising avenue for biomedical applications. Chitosan-catechol's enhanced solubility and adhesive properties make it suitable for use in medical settings as a hemostatic agent and tissue adhesive. This innovative approach to bio-adhesive development showcases the potential of chemically modified natural polymers in creating solutions for healthcare challenges (Ryu, Hong, & Lee, 2015).

Carbohydrate Polymers as Corrosion Inhibitors

Carbohydrate polymers, including chitosan, have been explored for their capacity to inhibit metal corrosion, demonstrating the intersection of materials science and biochemistry. The presence of functional groups like amine and hydroxyl in these polymers allows for metal ion chelation, showcasing their potential in protective coatings and materials preservation. This application underscores the versatility of biopolymers in addressing industrial challenges related to metal corrosion (Umoren & Eduok, 2016).

properties

IUPAC Name

N-(2-phenylethyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-11(2)13-10-9-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMXKABBVLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)(2-phenylethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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